molecular formula C19H26N2O4S B1671430 Gemopatrilat CAS No. 160135-92-2

Gemopatrilat

Cat. No.: B1671430
CAS No.: 160135-92-2
M. Wt: 378.5 g/mol
InChI Key: YRSVDSQRGBYVIY-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemopatrilat is a potent dual-acting vasopeptidase inhibitor developed by Bristol-Myers Squibb, targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). These enzymes regulate blood pressure and fluid balance: ACE converts angiotensin I to the vasoconstrictor angiotensin II, while NEP degrades natriuretic peptides (e.g., ANP, BNP) that promote vasodilation and sodium excretion. Dual inhibition enhances cardiovascular benefits by reducing vasoconstriction and enhancing vasodilation simultaneously .

Preparation Methods

The synthesis of BMS-189921 involves several steps. One method starts with (S)-6-hydroxy-2-phthalimidohexanoic acid, which is converted to its benzyl ester. This intermediate undergoes Swern oxidation followed by reaction with methyltitanium trichloride to introduce a methyl group. The resulting compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form the azide .

Industrial production methods for BMS-189921 are not widely documented, but the synthesis typically involves enantioselective processes to ensure the correct stereochemistry of the final product .

Chemical Reactions Analysis

BMS-189921 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .

In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .

Mechanism of Action

BMS-189921 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, BMS-189921 reduces the production of angiotensin II, leading to vasodilation and reduced blood pressure .

Neutral endopeptidase degrades natriuretic peptides, which are involved in regulating blood volume and pressure. Inhibiting this enzyme increases the levels of natriuretic peptides, promoting natriuresis and diuresis, further contributing to blood pressure reduction .

Comparison with Similar Compounds

Comparison with Omapatrilat

Omapatrilat, another dual ACE/NEP inhibitor, advanced to Phase III trials but was discontinued due to angioedema risk (3.5% incidence vs. 0.5% for ACE inhibitors alone) .

Parameter Gemopatrilat Omapatrilat
ACE Inhibition (IC₅₀) 3.6 nM (rat) 5.8 nM (human)
NEP Inhibition (IC₅₀) 305 nM (rat) 11 nM (human)
Bioavailability 49% 30–40%
Key Metabolites S-methylated derivatives, disulfide adducts Thiol-containing derivatives
Clinical Outcome Phase II (ongoing) Phase III failure (angioedema)

Mechanistic Differences :

  • Omapatrilat’s stronger NEP inhibition may exacerbate bradykinin accumulation, a key contributor to angioedema. This compound’s lower NEP affinity (305 nM vs. 11 nM) might reduce this risk, though clinical data are pending .

Comparison with Sampatrilat

Sampatrilat demonstrated cardioprotective effects in chronic heart failure models, improving cardiac remodeling and function in rats .

Parameter This compound Sampatrilat
Renal Effects Renal protection under low sodium intake (less effective than lisinopril) No significant renal benefits reported
Metabolism Species-independent metabolism (rats, dogs, humans) Limited human metabolic data
Trial Phase Phase II Discontinued after Phase II

Key Insight :
Sampatrilat’s failure underscores the difficulty in translating preclinical benefits to humans. This compound’s consistent metabolic profile across species may improve translational predictability .

Comparison with Alatrioprilat and Other Dual Inhibitors

Alatrioprilat and Ilepatril (AVE7688) are structurally related inhibitors with overlapping targets:

  • Alatrioprilat : Potent ACE/NEP inhibitor but associated with neurogenic inflammation in animal models .
  • Ilepatril (AVE7688) : Showed efficacy in diabetic neuropathy but faced discontinuation due to off-target effects .

Structural Class :
this compound belongs to the azepine-proline derivative class , sharing a backbone with Omapatrilat but differing in side-chain modifications that alter protein binding and metabolism .

Biological Activity

Gemopatrilat, also known as BMS-189921, is a potent vasopeptidase inhibitor that has garnered attention for its potential therapeutic applications in treating hypertension and heart failure. This compound acts by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are critical enzymes involved in cardiovascular regulation.

This compound functions primarily by inhibiting the degradation of natriuretic peptides and bradykinin, leading to vasodilation and improved renal function. The dual inhibition of ACE and NEP enhances the levels of these peptides, which promotes natriuresis and diuresis, thereby lowering blood pressure.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed after oral administration, with an estimated bioavailability of 49% in humans. The pharmacokinetic profile shows that it has a large volume of distribution (approximately 2500 liters) and exhibits a prolonged terminal-phase decline in plasma concentration due to reversible disulfide linkages with plasma proteins .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability49%
Volume of Distribution2500 L
Terminal Half-LifeProlonged
Major MetabolitesS-methylation products

Inhibition Potency

This compound's potency as an inhibitor is reflected in its IC50 values:

  • ACE: 3.6 nM
  • NEP: 305 nM

These values indicate that this compound is significantly more effective at inhibiting ACE compared to NEP, suggesting a strong potential for cardiovascular benefits through its mechanism of action .

Clinical Trials

  • Phase II Trials:
    • A study involving patients with chronic heart failure demonstrated that this compound led to significant improvements in functional status and left ventricular ejection fraction compared to standard ACE inhibitors. However, it was noted that side effects were more pronounced than those seen with single enzyme inhibitors .
  • Hypertensive Models:
    • In various animal models, including spontaneously hypertensive rats, this compound showed significant reductions in blood pressure over time, supporting its efficacy as an antihypertensive agent .

In Vivo Studies

In vivo studies have shown that a single oral dose of this compound effectively inhibits plasma ACE activity and increases urinary excretion of atrial natriuretic peptide (ANP), demonstrating its pharmacodynamic effects on natriuretic pathways .

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Gemopatrilat in preclinical models?

  • Methodological Answer : Investigate mechanisms using in vitro binding assays (e.g., receptor affinity studies) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. Validate targets via knockout/knockdown experiments in cell lines or animal models. Cross-reference results with transcriptomic or proteomic datasets to identify downstream pathways .

Q. How is this compound synthesized, and what analytical methods ensure purity and stability?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for purity assessment. Stability studies under varying pH, temperature, and light conditions (ICH guidelines) should be conducted, with degradation products characterized via nuclear magnetic resonance (NMR) .

Q. What standard preclinical models are used to evaluate this compound’s efficacy and toxicity?

  • Methodological Answer : Employ rodent models (e.g., hypertensive rats) for efficacy, with dose-response curves and histopathological analyses. Toxicity screening includes acute/chronic dosing in two species (rodent and non-rodent), followed by organ-specific biomarker assessments (e.g., renal/hepatic function) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different preclinical studies?

  • Methodological Answer : Conduct a meta-analysis of existing studies, adjusting for variables like dosage, model specificity, and endpoint measurements. Use sensitivity analysis to identify confounding factors (e.g., genetic variability in animal strains) .
  • Example Table :

StudyModel SystemDosage (mg/kg)Efficacy (%)Confounding Factors
ASHR Rats1075High sodium diet
BDahl Rats2050Age-related variability

Q. What experimental design strategies optimize dose-ranging studies for this compound while minimizing animal use?

  • Methodological Answer : Implement adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing groups. Use factorial designs to test multiple variables (e.g., dose frequency, formulation) simultaneously. Validate with pharmacokinetic modeling to predict efficacy thresholds .

Q. How should researchers address reproducibility challenges in this compound’s hemodynamic effects across laboratories?

  • Methodological Answer : Standardize protocols for blood pressure measurement (e.g., telemetry vs. tail-cuff methods) and environmental controls (e.g., circadian rhythms, diet). Publish raw data and statistical code to enable cross-lab validation .

Q. What statistical frameworks are appropriate for analyzing time-dependent responses to this compound in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use survival analysis for time-to-event endpoints (e.g., onset of adverse effects). Pair with machine learning (e.g., random forests) to identify predictive biomarkers .

Q. Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when using human-derived data in this compound research?

  • Methodological Answer : Adhere to IRB protocols for retrospective data usage. Anonymize patient datasets and obtain informed consent for prospective studies. Clearly distinguish between public-domain data and restricted clinical trial data in publications .

Q. What strategies mitigate bias in literature reviews assessing this compound’s therapeutic potential?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use tools like ROBVIS to assess risk of bias in included studies. Include gray literature (e.g., conference abstracts) and preprints while acknowledging their limitations .

Q. Data Presentation and Reproducibility

Q. How should conflicting in vitro and in vivo data on this compound’s off-target effects be reported?

  • Methodological Answer : Use dual-axis plots to juxtapose in vitro IC50 values and in vivo adverse event rates. Discuss discrepancies in the context of model limitations (e.g., cell line specificity vs. systemic effects in animals). Provide raw data in supplementary materials .

Q. Guidelines for Citing Evidence

  • Tables/Figures : Number sequentially, with titles and footnotes explaining abbreviations or statistical methods .
  • Data Reproducibility : Include detailed protocols for critical experiments (e.g., buffer compositions, instrument settings) .
  • Ethical Compliance : Declare conflicts of interest and data-sharing restrictions in the "Methods" section .

Properties

CAS No.

160135-92-2

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid

InChI

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI Key

YRSVDSQRGBYVIY-GJZGRUSLSA-N

SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Isomeric SMILES

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C

Canonical SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gemopatrilat;  BMS 189921;  BMS-189921;  BMS189921.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[S-(R*,R*)]-Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester (2.0 g, 4.46 mmole) [prepared as described in Example 66 (g) of U.S. Pat. No. 5,552,397] was dissolved in methanol (9 ml) in a 100-ml flask equipped with an addition funnel, internal temperature probe and argon inlet. To the solution was added DL-dithiothreitol (34 mg, 0.22 mmole). The solution was sparged with argon for 15 minutes and then kept under argon. The resulting solution was cooled to 0° C. in an ice-bath. In the addition funnel, 1N sodium hydroxide (26.8 ml, 26.8 mmole) was sparged with argon for 30 minutes. The sparged sodium hydroxide solution was added to the reaction flask over 30 minutes so that the internal temperature did not exceed 5° C. The reaction was allowed to stir at 0° C. for 30 minutes and then the ice-bath was removed to allow the reaction to warm to room temperature over one hour. The reaction was stirred at room temperature for an additional 1.5 hours at which time TLC showed that the reaction was complete. A pH probe was attached to the reaction flask. The reaction was acidified with previously sparged 3N HCl to a pH of 6. A few seed crytals were added and the mixture was stirred for 5 minutes. The mixture was then further acidified to pH 2. The resulting slurry was stirred at room temperature for one hour. The product was collected by filtration and washed with distilled water until the wash-water tested negative for chloride with silver nitrate solution. The product was air-dried for 30 minutes, washed with t-butyl methyl ether (2×4 ml) and hexane (2×4 ml), air-dried, and dried under a high vacuum to give 1.5 g of title product as a white crystalline solid (890% yield),
Name
Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 66 ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Six
Quantity
34 mg
Type
catalyst
Reaction Step Seven
Yield
890%

Synthesis routes and methods II

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gemopatrilat
Gemopatrilat
Gemopatrilat
Gemopatrilat
Gemopatrilat
Gemopatrilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.